molecular formula C20H27BO2 B1149463 4/'-n-Octylbiphenyl-4-boronic acid, 97per cent CAS No. 152397-22-3

4/'-n-Octylbiphenyl-4-boronic acid, 97per cent

Cat. No.: B1149463
CAS No.: 152397-22-3
M. Wt: 310.23818
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Properties

CAS No.

152397-22-3

Molecular Formula

C20H27BO2

Molecular Weight

310.23818

Synonyms

4/'-n-Octylbiphenyl-4-boronic acid, 97%

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4/'-n-Octylbiphenyl-4-boronic acid typically involves the reaction of 4-bromo-n-octylbiphenyl with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling process .

Industrial Production Methods: On an industrial scale, the production of 4/'-n-Octylbiphenyl-4-boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4/'-n-Octylbiphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 4/'-n-Octylbiphenyl-4-boronic acid is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity in organic solvents. This makes it particularly useful in the synthesis of hydrophobic organic compounds and materials .

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